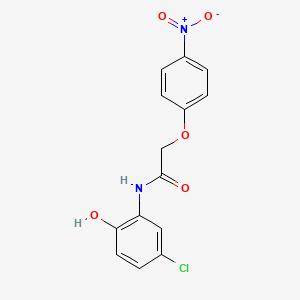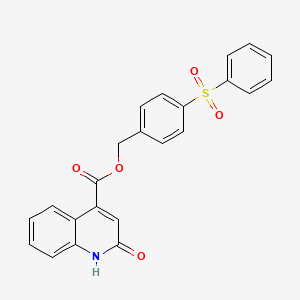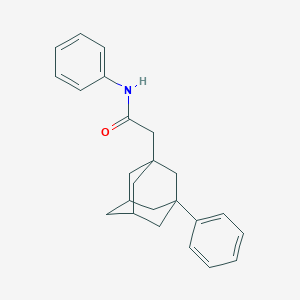![molecular formula C15H16N2O4S B4111776 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4111776.png)
5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide
Overview
Description
5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide, also known as DASB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and is commonly used as a selective serotonin reuptake inhibitor (SSRI) radioligand. The purpose of
Mechanism of Action
5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide selectively binds to SERT and inhibits the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This mechanism of action is similar to that of other SSRIs such as fluoxetine and sertraline. However, 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide has a higher affinity and selectivity for SERT compared to other SSRIs, making it a useful tool for studying SERT in the brain.
Biochemical and Physiological Effects:
5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide has been shown to increase extracellular serotonin levels in the brain, leading to various biochemical and physiological effects. Serotonin is a neurotransmitter that plays a role in mood regulation, appetite, and sleep. Therefore, 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide has been implicated in the treatment of various psychiatric disorders such as depression and anxiety.
Advantages and Limitations for Lab Experiments
5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide has several advantages for lab experiments. It has a high affinity and selectivity for SERT, making it a useful tool for studying SERT in the brain. It is also a radioligand, which allows for non-invasive imaging of SERT in vivo. However, 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide has some limitations. It is a synthetic compound and may not accurately reflect the natural binding of serotonin to SERT. Additionally, 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide has a short half-life, which may limit its use in longitudinal studies.
Future Directions
There are several future directions for the use of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide in scientific research. One area of interest is the role of SERT in various psychiatric disorders. 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide has been shown to be useful in studying the distribution and density of SERT in the brain in vivo, which may provide insights into the pathophysiology of these disorders. Additionally, there is interest in developing new radioligands that have higher affinity and selectivity for SERT than 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide. This may allow for more accurate imaging of SERT in the brain and may lead to the development of new treatments for psychiatric disorders.
Scientific Research Applications
5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide has been widely used as a radioligand in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies to investigate the serotonin transporter (SERT) in the brain. PET and SPECT are non-invasive imaging techniques that allow researchers to visualize the distribution and density of SERT in the brain in vivo. 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide has also been used to study the role of SERT in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder.
properties
IUPAC Name |
5-[(3,4-dimethylphenyl)sulfamoyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9-3-4-11(7-10(9)2)17-22(20,21)12-5-6-14(18)13(8-12)15(16)19/h3-8,17-18H,1-2H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRBNCKYHRLBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4111700.png)
![3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4111702.png)
![methyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4111703.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4111709.png)
![2-[4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111716.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4111725.png)



![N-[6-(acetylamino)-1,3-benzoxazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111751.png)

![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111777.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4111782.png)